
Propionanilide, N-((piperidinocarbonyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, N-((piperidinocarbonyl)methyl)- is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its significant pharmacological properties and is often studied for its potential applications in medicinal chemistry. It is structurally related to fentanyl, a well-known narcotic analgesic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-((piperidinocarbonyl)methyl)- typically involves the reaction of propionanilide with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Propionanilide, N-((piperidinocarbonyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Propionanilide, N-((piperidinocarbonyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential as an analgesic and its structural similarity to fentanyl.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propionanilide, N-((piperidinocarbonyl)methyl)- involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the release of neurotransmitters and produce analgesic effects . The compound’s effects are mediated through the μ-opioid receptor, similar to other opioid analgesics.
Comparaison Avec Des Composés Similaires
Propionanilide, N-((piperidinocarbonyl)methyl)- is structurally similar to several other compounds, including:
Fentanyl: A potent synthetic opioid analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.
Uniqueness
What sets Propionanilide, N-((piperidinocarbonyl)methyl)- apart from its analogs is its specific functional groups and the resulting pharmacological profile. While it shares many properties with fentanyl and its analogs, slight modifications in its structure can lead to differences in potency, duration of action, and safety profile.
Conclusion
Propionanilide, N-((piperidinocarbonyl)methyl)- is a compound of significant interest in medicinal chemistry due to its structural similarity to fentanyl and its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research.
Propriétés
Numéro CAS |
97020-72-9 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)18(14-9-5-3-6-10-14)13-16(20)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3 |
Clé InChI |
OXAUQBYPXYVIGL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CC(=O)N1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


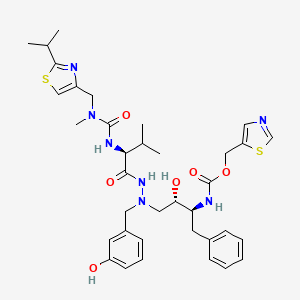


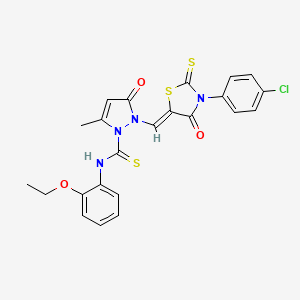
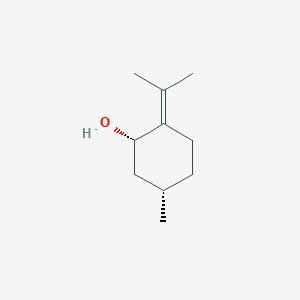
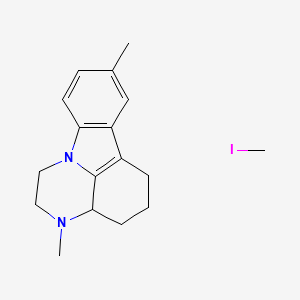
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)


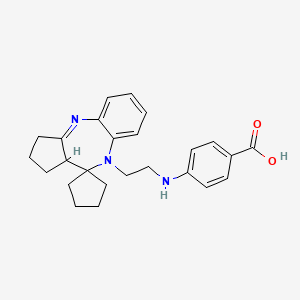


![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

